molecular formula C24H24N2O4 B270612 N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide

N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide

Numéro de catalogue B270612
Poids moléculaire: 404.5 g/mol
Clé InChI: MIZUGMJXCMDSIR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide, also known as GSK-3β inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit glycogen synthase kinase-3 beta (GSK-3β), an enzyme that plays a critical role in various cellular processes, including glycogen metabolism, gene expression, and cell cycle regulation.

Mécanisme D'action

The mechanism of action of N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide involves the inhibition of N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamideβ. N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamideβ is a serine/threonine kinase that plays a critical role in various cellular processes, including glycogen metabolism, gene expression, and cell cycle regulation. By inhibiting N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamideβ, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide can modulate various downstream signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. In vivo studies have shown that N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide can reduce tumor growth and metastasis in animal models of cancer. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

Avantages Et Limitations Des Expériences En Laboratoire

N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide has several advantages for lab experiments. This compound has been extensively studied, and its mechanism of action is well understood. In addition, various assays and animal models have been developed to study the effects of this compound in vitro and in vivo. However, there are also some limitations to the use of N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide in lab experiments. This compound has low solubility in aqueous solutions, which can limit its use in some assays. In addition, the toxicity and pharmacokinetics of this compound in humans are not well understood, which can limit its potential therapeutic applications.

Orientations Futures

There are several future directions for the study of N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide. One potential direction is the development of more potent and selective N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamideβ inhibitors based on the structure of this compound. Another direction is the study of the potential therapeutic applications of this compound in other diseases, such as inflammatory disorders and cardiovascular diseases. In addition, the development of new assays and animal models to study the effects of this compound can provide further insights into its mechanism of action and potential therapeutic applications.

Méthodes De Synthèse

The synthesis of N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide involves several steps, including the condensation of 3-aminophenyl-isoindoline-1,3-dione with 2,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to obtain the final product. The synthesis of this compound has been optimized to improve the yield and purity of the final product.

Applications De Recherche Scientifique

N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound has been shown to inhibit N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamideβ, which plays a critical role in the pathogenesis of these diseases. By inhibiting N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamideβ, N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide can modulate various cellular processes, including cell proliferation, apoptosis, and differentiation.

Propriétés

Nom du produit

N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide

Formule moléculaire

C24H24N2O4

Poids moléculaire

404.5 g/mol

Nom IUPAC

N-[3-(1,3-dihydroisoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide

InChI

InChI=1S/C24H24N2O4/c1-28-21-13-23(30-3)22(29-2)12-20(21)24(27)25-18-9-6-10-19(11-18)26-14-16-7-4-5-8-17(16)15-26/h4-13H,14-15H2,1-3H3,(H,25,27)

Clé InChI

MIZUGMJXCMDSIR-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C(=O)NC2=CC=CC(=C2)N3CC4=CC=CC=C4C3)OC)OC

SMILES canonique

COC1=CC(=C(C=C1C(=O)NC2=CC(=CC=C2)N3CC4=CC=CC=C4C3)OC)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.